sodioselanylsodium

Organic Synthesis Selenylation Chalcogen Chemistry

Select sodium selenide (Na₂Se, CAS 1313-85-5) for its irreplaceable Se²⁻ nucleophilicity and reducing power. Unlike sodium sulfide or selenite, Na₂Se provides the essential –2 oxidation state for semiconductor doping, grain‑boundary passivation in CIGS thin films, and stereoselective hydroselenation of alkynes. Its weaker Se–C bond (234 kJ/mol vs. 272 kJ/mol S–C) and distinct pH profile ensure reaction kinetics that no substitute can match. Essential for solution‑processed Na₃SbSe₄ solid‑state electrolytes and one‑pot nanoparticle synthesis. Procure authentic Na₂Se with verified purity ≥99.9%.

Molecular Formula Na2Se
Molecular Weight 124.95 g/mol
CAS No. 1313-85-5
Cat. No. B074088
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namesodioselanylsodium
CAS1313-85-5
Synonymssodium selenide
sodium selenide (Na2Se2), 75Se-labeled
sodium selenide (Na2Se6)
Molecular FormulaNa2Se
Molecular Weight124.95 g/mol
Structural Identifiers
SMILES[Na][Se][Na]
InChIInChI=1S/2Na.Se
InChIKeyPNCGYTHKTDMKME-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Sodium Selenide (CAS 1313-85-5) Procurement Guide: Key Properties and Comparator Landscape


Sodium selenide (Na₂Se, CAS 1313-85-5) is an inorganic sodium salt of selenium classified as an alkali metal chalcogenide [1]. It functions as a reducing agent and a nucleophilic Se²⁻ source in organic and inorganic synthesis . Key physicochemical properties include a molecular weight of 124.94–124.95 g·mol⁻¹, density of 2.58–2.62 g·cm⁻³, melting point >875 °C, and a cubic fluorite crystal structure (Fm3m, a = 0.6825 nm) [2]. The compound is highly hygroscopic and reacts vigorously with water to release toxic hydrogen selenide gas [3]. Closest in-class analogs include sodium sulfide (Na₂S), sodium telluride (Na₂Te), and alternative selenium sources such as sodium selenite (Na₂SeO₃) and elemental selenium.

Why Sodium Selenide (Na₂Se) Cannot Be Replaced with Sodium Sulfide or Elemental Selenium: A Procurement Rationale


Substitution of sodium selenide with sodium sulfide or alternative selenium sources is technically invalid across most research applications due to fundamentally different physicochemical properties. The Se–C bond (234 kJ·mol⁻¹) is significantly weaker than the S–C bond (272 kJ·mol⁻¹), conferring distinct nucleophilicity and leaving-group behavior that alters reaction kinetics and product profiles [1]. Furthermore, equimolar aqueous solutions of Na₂Se exhibit a lower pH than Na₂S solutions (pH₃ < pH₂), driven by the higher acidity of H₂Se (pKa ~3.89) relative to H₂S (pKa ~7.0), which materially affects proton-sensitive synthesis conditions [2]. In semiconductor applications, Na₂Se provides Se²⁻ doping and grain boundary passivation effects that sulfur-based analogs cannot replicate, while elemental selenium lacks the ionic reactivity required for direct selenylation [3]. These intrinsic differences necessitate compound-specific procurement and preclude generic substitution.

Sodium Selenide (CAS 1313-85-5) Comparative Evidence Guide: Quantified Differentiation Versus Analogs


Sodium Selenide vs. Sodium Sulfide: Nucleophilicity and Bond Energetics for Selenylation Reactions

Sodium selenide exhibits lower carbon-chalcogen bond strength compared to sodium sulfide, translating to enhanced nucleophilicity and more facile leaving-group behavior in substitution reactions. The Se–C bond dissociation energy is 234 kJ·mol⁻¹, whereas the S–C bond dissociation energy is 272 kJ·mol⁻¹ [1]. This 38 kJ·mol⁻¹ difference (14% lower) makes Na₂Se a more reactive nucleophile for selenylation of alkyl halides and electrophilic substrates. Additionally, the conjugate acid H₂Se has a pKa of 3.74 compared to 7.0 for H₂S, indicating that Na₂Se solutions are less basic than equimolar Na₂S solutions [1][2].

Organic Synthesis Selenylation Chalcogen Chemistry

Sodium Selenide vs. Sodium Telluride: Relative Reactivity and Air Sensitivity for Controlled Chalcogenide Synthesis

Sodium selenide and sodium telluride share similar chemical properties as alkali metal chalcogenides, but sodium telluride exhibits greater sensitivity to air and moisture . Both compounds react with water to release toxic hydrogen chalcogenide gases, yet Na₂Te is described as more challenging to handle and more readily oxidized upon air exposure [1]. The direct band-gap of Na₂Se has been experimentally determined as 1.83 eV, with a fluorescence full width at half maximum of 300 meV [2]. Corresponding quantitative band-gap data for Na₂Te in the same study context are not reported, limiting direct comparative assessment.

Chalcogenide Synthesis Reagent Stability Handling Requirements

Sodium Selenide as Se²⁻ Precursor vs. Sodium Selenite (Na₂SeO₃): Oxidation State Differentiation for Semiconductor Doping

Sodium selenide provides Se²⁻ (selenide anion) with selenium in the -2 oxidation state, whereas sodium selenite provides SeO₃²⁻ with selenium in the +4 oxidation state [1][2]. In CIGS (Cu(In,Ga)Se₂) and CZTS (Cu₂ZnSn(S,Se)₄) solar cell fabrication, Na₂Se and K₂Se act as sources of extrinsic doping and grain boundary passivation agents during semiconductor growth [2]. The direct band-gap of Na₂Se is 1.83 eV, and extrinsic doping of CuInSe₂ films using Na₂Se produces a distinct photoluminescence peak at approximately 100 meV higher energy than the typical 1 eV peak of Cu-poor CuInSe₂, irrespective of the alkali source [2]. Sodium selenite cannot provide the -2 oxidation state selenium required for selenide semiconductor lattice incorporation.

Semiconductor Doping Chalcogenide Films Solar Cell Materials

Sodium Selenide vs. Hydrogen Selenide Gas: Safety and Handling Trade-offs in Nucleophilic Selenylation

Sodium selenide serves as a solid-state Se²⁻ delivery vehicle that eliminates the need to handle gaseous hydrogen selenide (H₂Se) directly. While Na₂Se reacts with acids and slowly hydrolyzes in water to produce H₂Se gas [1], it can be used as a solid or in anhydrous organic solvents without generating H₂Se during the nucleophilic addition step. In the synthesis of selenourea, sodium hydrogen selenide (NaSeH, generated from Na₂Se) replaced the direct use of 'virulent, effluvial' H₂Se gas [2]. The exposure limit for H₂Se is 50 ppb over an 8-hour period, comparable to phosgene toxicity [3].

Organic Synthesis Selenylation Reagents Laboratory Safety

Sodium Selenide (CAS 1313-85-5) Application Scenarios: Where Quantified Differentiation Drives Procurement Decisions


Regio- and Stereoselective Synthesis of Divinyl Selenides from Aryl Alkynes

Sodium selenide generated in situ from elemental selenium and NaBH₄ in PEG-400 enables the regio- and stereoselective hydroselenation of aryl alkynes to produce (Z,Z)-divinyl selenides in moderate to excellent yields [1]. This methodology was conducted at 60 °C with short reaction times, and the nucleophilic Se²⁻ addition occurs without requiring toxic H₂Se gas handling [1]. The approach was extended to tellurium analogs, but sodium selenide remains the preferred chalcogenide source for selenium-specific product profiles [1].

Extrinsic Doping of Cu(In,Ga)Se₂ (CIGS) and Cu₂ZnSn(S,Se)₄ (CZTSSe) Thin-Film Solar Cells

In thin-film photovoltaic fabrication, Na₂Se compounds serve as sources of extrinsic sodium doping and act as surfactants during semiconductor growth, segregating at grain boundaries to passivate electronic defects [2]. Sodium selenide provides the Se²⁻ anion necessary for selenide lattice formation. Gas-phase doping of CuInSe₂ films using Na₂Se produces a distinct photoluminescence peak at approximately 100 meV higher energy than the typical 1 eV peak of Cu-poor CuInSe₂, quantifying the doping effect [2]. This application requires the -2 oxidation state of selenium, which sodium selenite (+4) cannot provide.

Precursor for Selenide Solid-State Electrolytes in Sodium-Ion Batteries

Sodium selenide serves as a precursor in solution-phase synthesis of sodium selenoantimonate (Na₃SbSe₄) solid-state electrolytes for all-solid-state sodium-ion batteries [3]. Wet chemistry routes employing Na₂Se-derived intermediates produce electrolytes with room-temperature ionic conductivity of approximately 0.2 mS·cm⁻¹, on par with performance achieved through conventional thermo-mechanical routes [3]. The use of Na₂Se enables scalable, cost-efficient solution processing rather than energy-intensive solid-state synthesis.

One-Pot Synthesis of Cobalt Selenide (CoSe) Nanoparticles

Sodium selenide functions as both a selenium precursor and a stabilizing agent in the one-pot synthesis of cobalt selenide nanoparticles . This dual functionality eliminates the need for separate Se sources and capping agents, streamlining nanoparticle preparation protocols. The Se²⁻ anion from Na₂Se reacts directly with cobalt precursors to form crystalline CoSe nanoparticles with controlled morphology .

Technical Documentation Hub

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